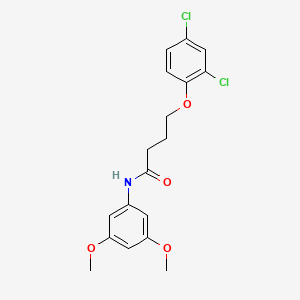
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide, commonly known as DDC, is a synthetic compound that has been extensively used in scientific research. DDC is a potent inhibitor of the enzyme dopamine beta-hydroxylase, which plays a crucial role in the synthesis of the neurotransmitter norepinephrine.
Wirkmechanismus
DDC works by inhibiting the enzyme dopamine beta-hydroxylase, which converts dopamine to norepinephrine. By inhibiting this enzyme, DDC reduces the synthesis of norepinephrine and increases the levels of dopamine. This mechanism of action has been used to study the role of norepinephrine in various physiological and pathological conditions.
Biochemical and Physiological Effects
DDC has been shown to have a wide range of biochemical and physiological effects. Inhibition of dopamine beta-hydroxylase by DDC leads to a decrease in norepinephrine synthesis, which can lead to changes in cardiovascular function, pain perception, stress response, and drug addiction. DDC has also been shown to increase the levels of dopamine, which can have effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DDC in lab experiments is its ability to selectively inhibit the synthesis of norepinephrine. This allows researchers to study the effects of norepinephrine depletion on different systems in the body. However, DDC has some limitations. It is a potent inhibitor of dopamine beta-hydroxylase, but it is not selective for this enzyme. DDC can also inhibit other enzymes, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on DDC. One area of research is the development of more selective inhibitors of dopamine beta-hydroxylase. This would allow researchers to study the effects of norepinephrine depletion without off-target effects. Another area of research is the development of new applications for DDC in the treatment of various pathological conditions. Finally, there is a need for more research on the long-term effects of DDC on different systems in the body.
Synthesemethoden
DDC is synthesized by reacting 2,4-dichlorophenol with 3,5-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to form DDC. The synthesis of DDC is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
DDC has been used extensively in scientific research to investigate the role of norepinephrine in various physiological and pathological conditions. DDC is used to inhibit the synthesis of norepinephrine, which allows researchers to study the effects of norepinephrine depletion on different systems in the body. DDC has been used in studies of cardiovascular function, pain perception, stress response, and drug addiction.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-14-9-13(10-15(11-14)24-2)21-18(22)4-3-7-25-17-6-5-12(19)8-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOTAOKLGUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
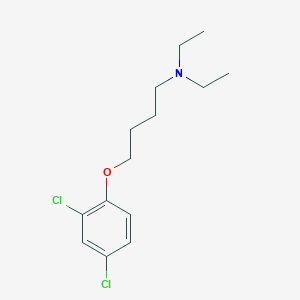
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
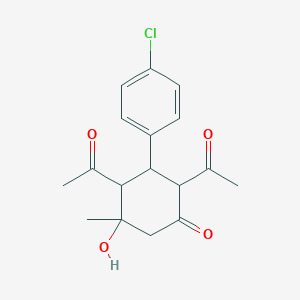

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
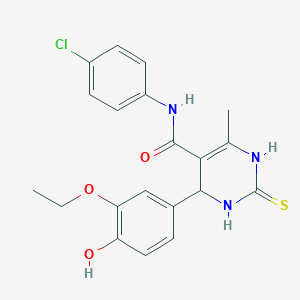
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
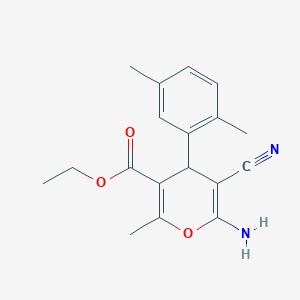
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)